molecular formula C14H20ClNO4 B2402730 3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride CAS No. 881686-34-6

3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride

Cat. No.: B2402730
CAS No.: 881686-34-6
M. Wt: 301.77
InChI Key: VVWDYCVQPIYAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride” is a chemical compound used in scientific research. It is also known as "(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid" .


Molecular Structure Analysis

The molecular formula of this compound is C13H17NO4 . The InChI key is KOKCWVXXMLKNQC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 251.28 . The InChI is 1S/C13H17NO4/c1-17-11-5-9-3-4-14 (8-13 (15)16)7-10 (9)6-12 (11)18-2/h5-6H,3-4,7-8H2,1-2H3, (H,15,16) .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study explored the selective ether cleavage in the 6,7-dimethoxy series with concentrated hydrobromic acid, providing an easy route to 6-methoxy-7-hydroxy-isoquinoline derivatives (Bruderer & Brossi, 1965).
  • Research on the preparation of optically pure (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid as its hydrochloride was conducted, highlighting the potential for asymmetric hydrogenation studies related to its synthesis (O'reilly, Derwin, & Lin, 1990).

Biological and Pharmacological Activity

  • Investigation into the antihypoxic activity of various amides derived from the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid revealed their potential as non-toxic substances with high antihypoxic effects, indicating their suitability for further pharmacological testing (Ukrainets, Mospanova, & Davidenko, 2014).
  • A study on the synthesis and evaluation of local anesthetic activity, acute toxicity, and structure–toxicity relationship in a series of synthesized 1-Aryltetrahydroisoquinoline alkaloid derivatives provided insights into their potential as drug candidates with local anesthetic activity (Azamatov et al., 2023).

Chemical Reactions and Derivatives

  • Research on the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with acyl chlorides led to the formation of 2-oxopyrimido[4,3-a]isoquinoline derivatives, contributing to the development of novel hydrochlorides (Granik et al., 1982).

Metabolism and Pharmacokinetics

  • A study focused on HM-30181, a P-glycoprotein inhibitor, detailed its in vitro and in vivo metabolic pathway in rats, providing insights into the drug metabolism and pharmacokinetics of compounds containing the 3,4-dihydro-1H-isoquinolin-2-yl group (Paek et al., 2006).

Analgesic and Anti-Inflammatory Effects

  • The analgesic and anti-inflammatory effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride were studied, showing its potential as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302 . The signal word is Warning .

Properties

IUPAC Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.ClH/c1-18-12-7-10-3-5-15(6-4-14(16)17)9-11(10)8-13(12)19-2;/h7-8H,3-6,9H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWDYCVQPIYAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC(=O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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